2-Methoxyethyl benzenesulfonate

Beschreibung

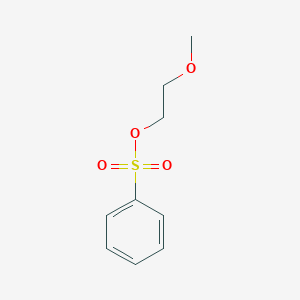

2-Methoxyethyl benzenesulfonate (CAS 17178-08-4) is an organosulfonate ester characterized by a benzenesulfonate group linked to a 2-methoxyethyl chain. Its molecular formula is C₉H₁₂O₄S, with a molecular weight of 216.26 g/mol . The compound is structurally defined by a sulfonate ester bond, where the benzenesulfonyl group (-SO₃-) is attached to the oxygen of the 2-methoxyethyl moiety.

Eigenschaften

IUPAC Name |

2-methoxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-7-8-13-14(10,11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSSWKSMRLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67584-43-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylsulfonyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67584-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60458346 | |

| Record name | 2-METHOXYETHYL BENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-08-4 | |

| Record name | 2-METHOXYETHYL BENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

2-Methoxyethyl benzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonate ester . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Methoxyethyl benzenesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Electrophilic Aromatic Substitution: The benzenesulfonate group can undergo electrophilic aromatic substitution reactions, forming substituted benzene derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Methylation Agent :

2-Methoxyethyl benzenesulfonate serves as an effective methylation agent in organic synthesis. It can facilitate the methylation of various substrates, including phenolic compounds and nitrogen-containing heterocycles. For instance, it has been utilized in the methylation of 3-methylxanthine to produce theobromine, showcasing its role in synthesizing biologically relevant compounds . -

Intermediate in Polymer Chemistry :

This compound can act as an intermediate in the preparation of polymers. Its sulfonate group can be used to introduce functional groups into polymer backbones, enhancing properties such as solubility and reactivity. Additionally, it may be employed in the synthesis of surfactants and emulsifiers due to its amphiphilic nature . -

Pharmaceutical Applications :

The compound is explored for its potential use in drug formulation. Sulfonate esters are known to enhance the solubility and bioavailability of pharmaceutical agents. The ability to modify drug molecules through sulfonation can lead to improved therapeutic profiles .

Case Studies and Research Findings

- Case Study 1: Methylation Reactions : Research demonstrated that this compound could be used effectively for C-methylation reactions under mild conditions. In a study involving the methylation of 3-methylxanthine, it was found that the reaction proceeded efficiently with high yields compared to traditional methylating agents like dimethyl sulfate .

- Case Study 2: Polymer Synthesis : A study investigated the use of this compound as a comonomer in copolymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating its potential application in advanced material science .

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl benzenesulfonate involves its ability to act as a sulfonating agent. The compound can transfer its sulfonate group to other molecules, thereby modifying their chemical properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares 2-methoxyethyl benzenesulfonate with structurally related sulfonate esters:

Key Observations :

- Chain Length and Polarity : The methoxyethyl chain in this compound provides intermediate polarity compared to the longer PEG-like chain in 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which enhances water solubility .

- Reactivity : Methyl 2-[(chlorosulfonyl)methyl]benzoate’s chlorosulfonyl group makes it more reactive in substitution reactions than the methoxyethyl analog .

- Functional Groups : Ethyl 2-methoxybenzoate lacks a sulfonate group, resulting in lower molecular weight and distinct solubility profiles .

Biologische Aktivität

2-Methoxyethyl benzenesulfonate (CAS No. 17178-08-4) is a chemical compound utilized in various industrial applications, particularly as a solvent and in organic synthesis. Understanding its biological activity is essential for assessing its safety and potential therapeutic uses. This article reviews the biological properties, toxicity, and relevant case studies associated with this compound.

This compound is characterized by its sulfonate group attached to a methoxyethyl moiety. Its molecular structure contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 186.24 g/mol |

| Solubility | Soluble in polar solvents |

| Boiling Point | Not specified |

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies, focusing on acute and chronic toxicity:

- Acute Toxicity : Studies have indicated that the compound exhibits moderate acute toxicity, with an LD50 (lethal dose for 50% of subjects) in rodents being a critical measure for evaluating safety. The specific LD50 value is not universally reported, but similar compounds often fall within the range of 300-2000 mg/kg body weight.

- Skin and Eye Irritation : The compound has shown potential for causing skin irritation upon contact. In eye irritation tests, it may lead to transient irritation, suggesting caution in handling.

Cellular Effects

Research indicates that this compound can influence cellular processes:

- Cytotoxicity : In vitro studies have demonstrated that exposure to varying concentrations of the compound can lead to cytotoxic effects on mammalian cell lines. The IC50 (half-maximal inhibitory concentration) values vary depending on the cell type and exposure duration.

- Mechanism of Action : The mechanism underlying its cytotoxic effects may involve disruption of cellular membranes or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Case Studies

- Dermal Exposure Study : A study conducted on laboratory animals exposed to this compound via dermal application showed signs of skin irritation and inflammation. Histological examinations revealed increased leukocyte infiltration and edema at the application site.

- In Vitro Cytotoxicity Assay : An experiment assessing the cytotoxicity of this compound on human keratinocytes indicated that concentrations above 100 µM resulted in significant cell death after 24 hours of exposure. The study highlighted the need for protective measures when handling this compound in laboratory settings.

- Environmental Impact Assessment : Research evaluating the environmental persistence of this compound suggested that it may degrade under specific conditions but poses risks to aquatic life if released into waterways.

Q & A

Basic: What is the recommended synthetic route for 2-Methoxyethyl benzenesulfonate in laboratory settings?

The synthesis typically involves reacting benzenesulfonyl chloride with 2-methoxyethanol under controlled conditions. A two-step procedure is common:

Sulfonation : Benzenesulfonyl chloride is reacted with 2-methoxyethanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

Purification : The crude product is isolated via solvent extraction (e.g., dichloromethane/water) and further purified using column chromatography or recrystallization .

Key parameters : Maintain temperatures below 40°C to minimize side reactions. Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate.

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-QQQ-MS/MS) is highly effective. For example:

- Column : Agilent Zorbax SB-C18 (3.0 mm × 100 mm, 1.8 µm).

- Mobile phase : Water (5 mmol·L⁻¹ ammonium formate) and methanol in gradient mode.

- Detection limits : Achieves quantification down to 1 ng·mL⁻¹ for alkyl benzenesulfonate derivatives (e.g., ethyl, propyl analogs). Validate linearity (R² ≥ 0.998) and recovery rates (92–100%) using spiked samples .

Advanced: How does the molecular structure of this compound influence its reactivity in esterification reactions?

The electron-withdrawing sulfonate group stabilizes the transition state during nucleophilic substitution, enhancing reactivity. Density Functional Theory (DFT) studies show that the methoxyethyl moiety facilitates hydrogen bonding with nucleophiles (e.g., alcohols), lowering activation barriers (~10 kJ·mol⁻¹ in solution). This makes the compound a versatile alkylating agent in synthesizing esters and ethers .

Advanced: What are the stability challenges of this compound, and how can degradation be mitigated?

Degradation pathways : Hydrolysis under humid conditions forms benzenesulfonic acid and 2-methoxyethanol. Photodegradation may also occur.

Mitigation strategies :

- Storage : Use airtight containers under inert gas (N₂/Ar) at 2–8°C.

- Stabilizers : Add molecular sieves to absorb moisture.

- Monitoring : Regular HPLC analysis to detect degradation products like methyl benzenesulfonate (a common impurity) .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Segregate as hazardous chemical waste and incinerate via licensed facilities .

Advanced: Can this compound serve as a genotoxic impurity in pharmaceutical intermediates?

Yes, alkyl benzenesulfonates are potential genotoxins due to their alkylating activity. Regulatory limits (e.g., ICH M7) require strict control (threshold: 1–5 µg·g⁻¹). Use LC-MS/MS to quantify residual levels in drug substances. For example, methyl benzenesulfonate is detected at <20 ng·mL⁻¹ in amlodipine besylate formulations .

Advanced: How is this compound applied in oligonucleotide synthesis?

It is used to modify nucleoside phosphoramidites, enhancing metabolic stability. For instance, 2′-O-(2-methoxyethyl) groups in antisense oligonucleotides improve RNA binding affinity and nuclease resistance. The sulfonate group aids in solubility during solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.